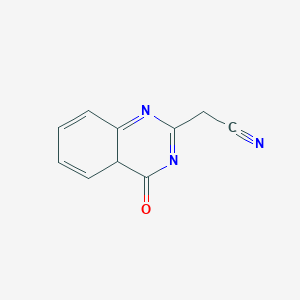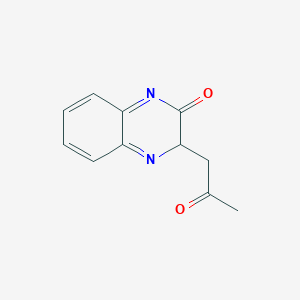![molecular formula C7H14ClNO B12348149 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. It is primarily used in research and development, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and efficiency. The reaction conditions often include the use of CoCl2 as a catalyst under heating . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antihistamine drugs, it interacts with histamine receptors, blocking their activity and reducing allergic responses . The exact molecular pathways may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride can be compared with other similar compounds such as:
3-oxa-6-azabicyclo[3.1.1]heptane: This compound is a morpholine isostere and shows similar lipophilicity.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another member of the azabicyclo family, known for its unique structural properties.
The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
6-methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-5-2-6(7)4-8-3-5;/h5-8H,2-4H2,1H3;1H |
InChI-Schlüssel |
NLJMHRRAGRHFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2CC1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


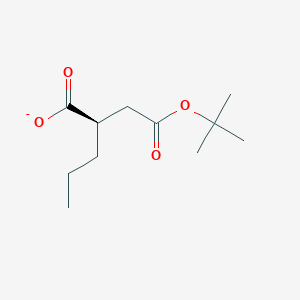
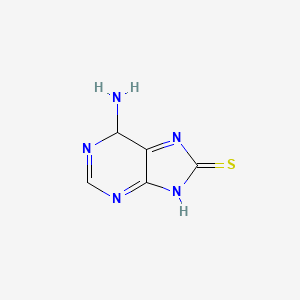
![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
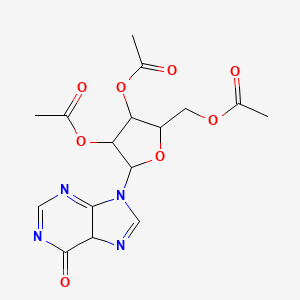
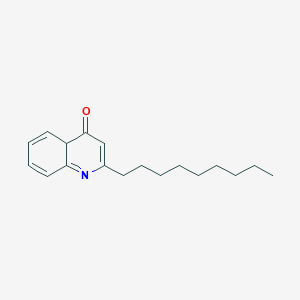
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
![(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)](/img/structure/B12348118.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)

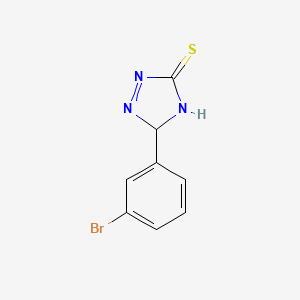
![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
